Boc-DADod*HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Boc-DADod*HCl” is a compound that is used for pharmaceutical testing . It is also used in the production of inhibitors and agonists.

Synthesis Analysis

The synthesis of this compound involves the use of the Boc strategy, which is environmentally friendly and uses water as a solvent . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .Molecular Structure Analysis

The molecular structure of this compound is related to the Boc group, which is a protective group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate .Chemical Reactions Analysis

The chemical reactions involving this compound include the deprotection of the Boc group . This process involves the use of hydrogen chloride and can take place under room temperature conditions for 1–4 hours with yields up to 90% .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are related to its Boc group. The Boc group is highly soluble in organic solvents . The Boc group is also stable to most bases and nucleophiles .Mécanisme D'action

The mechanism of action of Boc-DADod*HCl involves the reaction of the Boc group with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The tert-butoxycarbonyl (Boc) group in Boc-DADod*HCl is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. The Boc group is known to play a significant role in organic synthesis . It is used to protect amines during the synthesis of complex molecules, including peptides and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves the protection and deprotection of amines. The Boc group can be removed with mild acid . Protonation into the oxocarbenium triggers fragmentation into a stabilized tertiary cation (inductive effect). It later deprotonates to form gaseous isobutene .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the conditions of the deprotection process . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented in the literature. The Boc group is known to play a significant role in the synthesis of complex molecules, including peptides and proteins .

Propriétés

IUPAC Name |

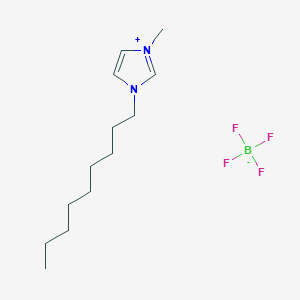

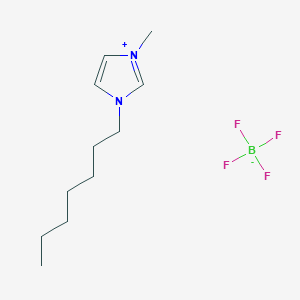

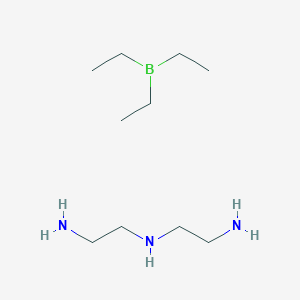

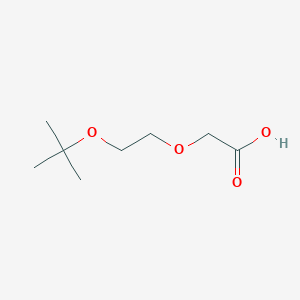

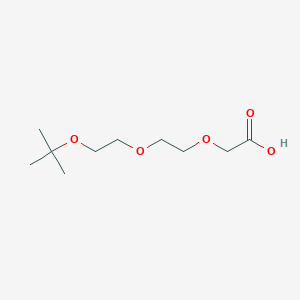

tert-butyl N-(12-aminododecyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O2.ClH/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18;/h4-15,18H2,1-3H3,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYOACGULWTOTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)